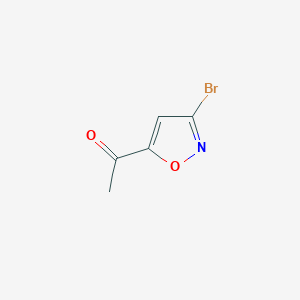
Methyl 4-carbamimidoylbenzoate hydrochloride
Übersicht
Beschreibung
Methyl 4-carbamimidoylbenzoate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various methyl benzoate derivatives, which are structurally related to the compound of interest. These derivatives have been synthesized and analyzed for their potential applications in medical and pharmaceutical fields, such as antitumor, antifilarial, and gastroprokinetic agents .
Synthesis Analysis
The synthesis of related compounds involves chemical transformations starting from different substituted benzoates or benzoic acid derivatives. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole, which showed significant antitumor and antifilarial activities . Another related compound, methyl 4-isonicotinamidobenzoate monohydrate, was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . These methods could provide insights into the synthesis of methyl 4-carbamimidoylbenzoate hydrochloride by analogy.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by techniques such as single-crystal X-ray diffraction, NMR, ESI-MS, and FT-IR. For example, the crystal structure of methyl 4-hydroxybenzoate was determined, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the planarity of the molecule and the inclination between different rings were described for methyl 4-isonicotinamidobenzoate monohydrate . These analyses are crucial for understanding the molecular determinants that contribute to the biological activity of the compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions that lead to the formation of the methyl benzoate derivatives. For instance, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involved a direct thermal one-pot cyclization followed by base-catalyzed hydrolysis . Another study reported the formation of hydrogen-bonded chains and sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through a combination of hydrogen bonds . These reactions are indicative of the reactivity and potential interactions of the compounds in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provide information on the computational calculations, including Hartree Fock and Density Functional Theory, to predict these properties . The experimental and computed vibrational spectra correlation for methyl 4-hydroxybenzoate, as well as the analysis of frontier orbitals, help in understanding the reactivity and potential pharmaceutical applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Methyl 4-carbamimidoylbenzoate hydrochloride, a derivative of carbendazim (methyl-2-benzimidazole carbamate), has found significant applications in agriculture. For instance, a study by Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim, aiming to enhance its efficiency in controlling fungal diseases in agriculture. These carrier systems demonstrated high association efficiency and modified the release profiles of carbendazim, potentially reducing environmental toxicity (Campos et al., 2015).
Environmental and Aquatic Fate
Research by Li et al. (2015) focused on the occurrence, fate, and risk assessment of parabens (including methylparaben, a derivative of 4-hydroxybenzoic acid) in an advanced wastewater treatment plant. The study revealed the prevalence of methylparaben in the environment, emphasizing its removal mainly through biodegradation. This research contributes to understanding the environmental behavior of compounds related to methyl 4-carbamimidoylbenzoate hydrochloride (Li et al., 2015).
Biotechnological Production
A study by Wang et al. (2018) highlighted the biotechnological significance of 4-hydroxybenzoic acid, a base structure related to methyl 4-carbamimidoylbenzoate hydrochloride. The paper discussed various biosynthetic techniques and applications of 4-hydroxybenzoic acid in fields like food, cosmetics, and pharmaceuticals. This reflects the broader potential of its derivatives in biotechnological applications (Wang et al., 2018).
Photodegradation Studies
Gmurek et al. (2015) conducted a study on the photodegradation of parabens, closely related to the compound of interest. The research provided insights into the degradation pathways and environmental fate of these compounds under UV exposure. This information is crucial for assessing the environmental impact and degradation mechanisms of methyl 4-carbamimidoylbenzoate hydrochloride (Gmurek et al., 2015).
Biochemical Applications
Synthesis and characterization of compounds related to methyl 4-carbamimidoylbenzoate hydrochloride have been studied for their potential biochemical applications. For instance, the research by Kim et al. (2020) on the synthesis of hydroxybenzoic acid derivatives in Escherichia coli underscores the significance of these compounds in producing bioactive molecules with various functional properties (Kim et al., 2020).
Eigenschaften
IUPAC Name |
methyl 4-carbamimidoylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDFJWTZYOLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557680 | |
| Record name | Methyl 4-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-carbamimidoylbenzoate hydrochloride | |
CAS RN |
42823-73-4 | |
| Record name | Benzoic acid, 4-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42823-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)




